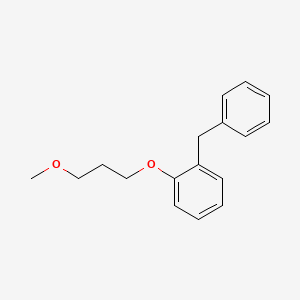
1-Benzyl-2-(3-methoxypropoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-2-(3-methoxypropoxy)benzene is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of a benzyl group attached to a benzene ring, with a 3-methoxypropoxy substituent on the second position of the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Benzyl-2-(3-methoxypropoxy)benzene can be synthesized through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated benzene compound in the presence of a palladium catalyst.
Electrophilic Aromatic Substitution: This method involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Suzuki-Miyaura coupling reaction due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Benzyl-2-(3-methoxypropoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a substituent on the benzene ring. Common nucleophiles include hydroxide ions (OH-) and alkoxide ions (RO-).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohols or alkanes.
Substitution: Substituted benzene derivatives.
Applications De Recherche Scientifique
1-Benzyl-2-(3-methoxypropoxy)benzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Benzyl-2-(3-methoxypropoxy)benzene involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-Benzyl-2-(3-methoxypropoxy)benzene can be compared with other similar compounds, such as:
Benzyl Alcohol: Similar structure but lacks the 3-methoxypropoxy substituent.
Benzyl Benzoate: Contains a benzoate group instead of the 3-methoxypropoxy substituent.
Benzyl Chloride: Contains a chlorine atom instead of the 3-methoxypropoxy substituent.
These compounds share some structural similarities but differ in their chemical properties and applications, highlighting the uniqueness of this compound .
Propriétés
Numéro CAS |
920296-99-7 |
|---|---|
Formule moléculaire |
C17H20O2 |
Poids moléculaire |
256.34 g/mol |
Nom IUPAC |
1-benzyl-2-(3-methoxypropoxy)benzene |
InChI |
InChI=1S/C17H20O2/c1-18-12-7-13-19-17-11-6-5-10-16(17)14-15-8-3-2-4-9-15/h2-6,8-11H,7,12-14H2,1H3 |
Clé InChI |
JQABZYKNAUZYSP-UHFFFAOYSA-N |
SMILES canonique |
COCCCOC1=CC=CC=C1CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{3,5-Dibromo-4-[(4-nitrophenyl)methyl]phenyl}methanol](/img/structure/B12633535.png)
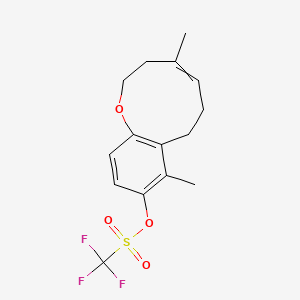

![5-Nitro-3-phenyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid ethyl ester](/img/structure/B12633558.png)
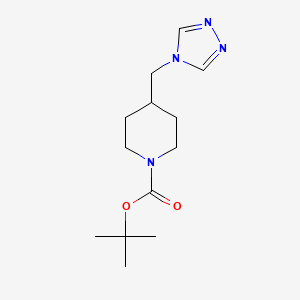
![2-Bromo-5-[(4-methoxyphenyl)methyl]thiophene](/img/structure/B12633572.png)
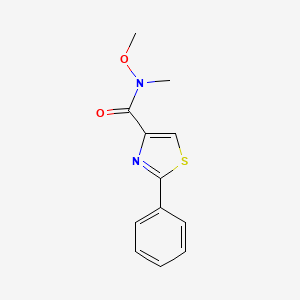
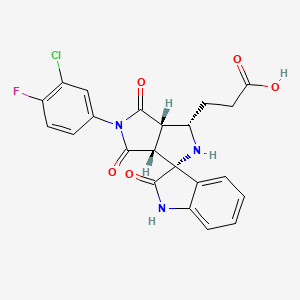
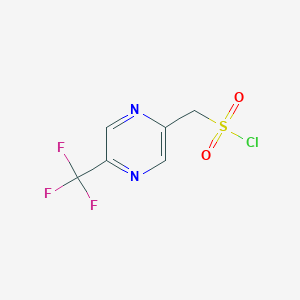
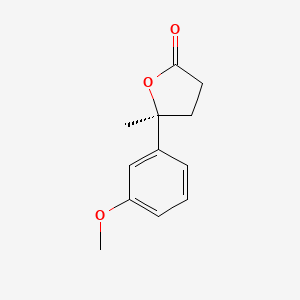
![Methyl 8-chloro-4-(4-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12633598.png)
![{2-[(Methylamino)methyl]-2-(pyridin-3-yl)cyclopropyl}methanol](/img/structure/B12633602.png)
![3H-Imidazo[4,5-b]pyridine-7-carboxamide, N-(3S)-3-piperidinyl-2-(2-thienyl)-](/img/structure/B12633608.png)
